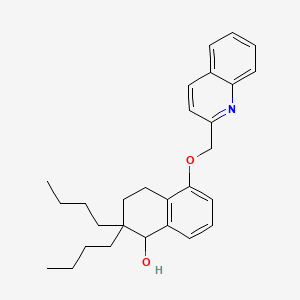
2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol
Cat. No. B1674000
Key on ui cas rn:
119256-94-9
M. Wt: 417.6 g/mol
InChI Key: PVZFWDHLBCYJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05045548
Procedure details


A mixture of (+)2,2-dibutyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphtol(138mg), 2-chloromethylquinoline(89mg) and potassium carbonate(138mg) in N,N-dimethylformamide(1 ml) was stirred at 70° C. for 3 hours. The cooled mixture was poured into brine(10ml). The separated oil was extracted with brine(5 ml X 3). The combined organic layers were washed with brine(5 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was purified by columnchromatography on silica gel(elution by 15% ethyl acetate in hexane) to give a pale yellow syrup. The residual syrup was crystallized from methanol to yield (+)-2,2-dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphtol(162 mg) as white solid.
Name
(+)2,2-dibutyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphtol
Quantity
138 mg
Type
reactant
Reaction Step One




Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]1([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[OH:15])[CH:6]1[OH:16])[CH2:2][CH2:3][CH3:4].Cl[CH2:22][C:23]1[CH:32]=[CH:31][C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[Cl-].[Na+].O>[CH2:1]([C:5]1([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[O:15][CH2:22][C:23]2[CH:32]=[CH:31][C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[N:24]=2)[CH:6]1[OH:16])[CH2:2][CH2:3][CH3:4] |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
(+)2,2-dibutyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphtol
|
|
Quantity
|
138 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C1(C(C2=CC=CC(=C2CC1)O)O)CCCC
|
|
Name
|
|
|
Quantity
|
89 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
138 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
brine
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 70° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated oil was extracted with brine(5 ml X 3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine(5 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by columnchromatography on silica gel(elution by 15% ethyl acetate in hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow syrup
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual syrup was crystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1(C(C2=CC=CC(=C2CC1)OCC1=NC2=CC=CC=C2C=C1)O)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 162 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
